![molecular formula C7H4BrN3O2 B2631328 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-50-1](/img/structure/B2631328.png)
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a carboxylic acid group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) as the oxidizing agent . The reaction is carried out under mild conditions, and the product is purified through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-chlorosuccinimide (NCS): Used for oxidative cyclization.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Catalysts: Various catalysts can be used to facilitate specific reactions, such as palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Inhibition of Protein Kinases
One of the most promising applications of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is its potential as an inhibitor of polo-like kinase 1 (Plk1), a key regulator in cell division and a target in cancer therapy. Research indicates that compounds derived from this scaffold can inhibit Plk1's polo-box domain (PBD) with significant efficacy. For instance, a study reported that derivatives of this compound exhibited IC50 values as low as 4.38 μM against Plk1 PBD in biochemical assays, suggesting strong binding affinity and potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Studies have demonstrated that derivatives of triazolo-pyridine compounds exhibit activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of triazolo-pyridine derivatives, including this compound. These compounds can modulate inflammatory pathways and have been investigated for their role in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Research has shown that modifications to the triazole ring and carboxylic acid group can significantly affect potency and selectivity towards specific targets.
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with various biological molecules, influencing their activity. The bromine atom and carboxylic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with the bromine atom at the 6th position.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds have a pyrazine ring instead of a pyridine ring and exhibit different biological activities.
Uniqueness
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Activité Biologique
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This compound features a triazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a carboxylic acid group at the 3rd position. The molecular formula is C7H4BrN3O2 and it has a molecular weight of 242.03 g/mol .
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial agent, particularly against Chlamydia trachomatis, and its interactions with other biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit selective activity against Chlamydia trachomatis, which is a leading cause of sexually transmitted infections worldwide. The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its efficacy against this pathogen without affecting host cell viability .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Chlamydia trachomatis | TBD |
ACP1a | N. meningitidis | 64 μg/mL |
ACP1b | H. influenzae | 8 μg/mL |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within the microbial cells. The triazole and pyridine rings facilitate hydrogen bonding and π-π interactions with biological molecules. The presence of the bromine atom and the carboxylic acid group enhances binding affinity and specificity towards these targets .
Toxicity and Safety Profile
Toxicity assessments indicate that while some derivatives may exhibit mild toxicity towards mammalian cell lines, they generally do not show mutagenic properties as evidenced by studies conducted in Drosophila melanogaster assays. Furthermore, these compounds demonstrate promising stability in plasma and gastric fluid environments .
Case Studies
Several case studies have documented the effectiveness of compounds related to this compound in preclinical settings:
- Study on Chlamydial Infections : A study evaluated the impact of various synthesized derivatives on C. trachomatis. Results indicated that certain analogues significantly reduced chlamydial inclusion numbers and sizes in infected HEp-2 cells without adversely affecting cell morphology or viability .
- Antibacterial Activity Assessment : Another research effort focused on the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed selective inhibition patterns that suggest potential for developing targeted antibacterial therapies based on this scaffold .
Propriétés
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-11-5(3-4)9-10-6(11)7(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFUVTRWQVNKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)O)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.